molecular formula C7H3F2NO4 B2400175 3,5-Difluoro-4-nitrobenzoic acid CAS No. 1131580-60-3

3,5-Difluoro-4-nitrobenzoic acid

Cat. No.: B2400175
CAS No.: 1131580-60-3
M. Wt: 203.101
InChI Key: CUDACLYZECMWDR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has an average mass of 203.100 Da and a monoisotopic mass of 203.003021 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural analysis would require specific experimental data or computational modeling.


Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 376.6±42.0 °C at 760 mmHg, and a flash point of 181.5±27.9 °C . It also has certain chemical properties such as a molar refractivity of 39.7±0.3 cm3, and a polar surface area of 83 Å2 .

Scientific Research Applications

Sulfhydryl Group Determination

3,5-Difluoro-4-nitrobenzoic acid has been useful in determining sulfhydryl groups in biological materials, as illustrated by a study using a water-soluble aromatic disulfide for this purpose. This method has proven valuable in analyzing reactions with blood and other biological substances (Ellman, 1959).

Catalysis in Chemical Reactions

In a study involving Rhodium(I) complexes, this compound was shown to be instrumental in the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. This demonstrates its potential in catalytic systems, highlighting its high chemo selectivity in chemical processes (Fernández et al., 2004).

Synthesis and Crystal Structures

The compound has been involved in the synthesis and structural analysis of various nitro-α-resorcylic acids. Studies in this area provide insight into intramolecular hydrogen bonds and intermolecular interactions, crucial for understanding the stability and reactivity of such compounds (Čorić et al., 2009).

Physico-Chemical Properties Analysis

Research on this compound includes its role in studying the solubility of various substances in different solvents. This type of study is vital for understanding solute-solvent interactions and the properties of various chemical compounds (Hart et al., 2015).

Development of Heterocyclic Compounds

It serves as a building block in the synthesis of various heterocyclic compounds. Its utility in creating diverse libraries of nitrogenous heterocycles, which are significant in drug discovery, highlights its importance in pharmaceutical research (Křupková et al., 2013).

Luminescence and Coordination Polymers

The compound has also been used in the study of luminescent lanthanide ion-based coordination polymers. This research sheds light on the luminescence properties and potential applications of these materials in various fields (de Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

While specific safety data for 3,5-Difluoro-4-nitrobenzoic acid is not available, similar compounds require precautions such as avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on 3,5-Difluoro-4-nitrobenzoic acid could involve further investigation of its biochemical and physiological effects, as well as its potential applications in drug development . It could also involve the development of more efficient synthesis methods .

Properties

IUPAC Name

3,5-difluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDACLYZECMWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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